2-Cyclopropylethane-1-sulfonyl chloride

Lipophilicity Physicochemical Properties Medicinal Chemistry

2-Cyclopropylethane-1-sulfonyl chloride (CAS 1196155-54-0, MFCD13190121) is a C5-alkylsulfonyl chloride building block featuring a cyclopropyl ring β to the electrophilic –SO₂Cl warhead. It is stocked globally by Enamine (EN300-116132, ≥95% purity), Sigma-Aldrich (CDS023944, AldrichCPR collection), AKSci (6031DM, 95%), and Biosynth (via CymitQuimica), with additional custom synthesis available from E−FORU Materials up to 99.9999% (6N5) purity.

Molecular Formula C5H9ClO2S
Molecular Weight 168.64
CAS No. 1196155-54-0
Cat. No. B2809136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropylethane-1-sulfonyl chloride
CAS1196155-54-0
Molecular FormulaC5H9ClO2S
Molecular Weight168.64
Structural Identifiers
SMILESC1CC1CCS(=O)(=O)Cl
InChIInChI=1S/C5H9ClO2S/c6-9(7,8)4-3-5-1-2-5/h5H,1-4H2
InChIKeyQJVYBAAMABSOKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropylethane-1-sulfonyl chloride (CAS 1196155-54-0) Procurement Guide: Structure, Purity & Supplier Landscape


2-Cyclopropylethane-1-sulfonyl chloride (CAS 1196155-54-0, MFCD13190121) is a C5-alkylsulfonyl chloride building block featuring a cyclopropyl ring β to the electrophilic –SO₂Cl warhead [1]. It is stocked globally by Enamine (EN300-116132, ≥95% purity), Sigma-Aldrich (CDS023944, AldrichCPR collection), AKSci (6031DM, 95%), and Biosynth (via CymitQuimica), with additional custom synthesis available from E−FORU Materials up to 99.9999% (6N5) purity . Authoritative identifiers include PubChem CID 55279594, XLogP3 = 1.9, Topological Polar Surface Area (TPSA) = 42.5 Ų, and a liquid physical state at ambient temperature [2] .

Why Generic Substitution Fails for 2-Cyclopropylethane-1-sulfonyl chloride: Cyclopropyl vs. Linear Alkyl Sulfonyl Chlorides


Replacing 2-cyclopropylethane-1-sulfonyl chloride with a simple alkylsulfonyl chloride (e.g., ethanesulfonyl chloride) or a direct cycloalkyl analog (e.g., cyclopropanesulfonyl chloride) is not straightforward. The β-cyclopropyl substituent uniquely balances modest lipophilicity (XLogP3 = 1.9) with a compact, sp³-rich cycloalkane topology that influences both sulfonamide target binding and downstream ADME properties [1]. In contrast, ethanesulfonyl chloride (XLogP ≈ 0.8) is significantly less lipophilic, while cyclopropanesulfonyl chloride presents the reactive –SO₂Cl directly on the strained ring, altering electrophilicity and steric accessibility [2] . These differences in physicochemical and electronic profiles mean that SAR, metabolic stability, and synthetic utility observed with one analog do not reliably predict performance for another; direct procurement of the validated building block is essential for reproducibility in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 2-Cyclopropylethane-1-sulfonyl chloride Against Closest Analogs


Lipophilicity Differentiation (XLogP3): 2-Cyclopropylethane-1-sulfonyl chloride vs. Ethanesulfonyl Chloride

2-Cyclopropylethane-1-sulfonyl chloride exhibits a computed XLogP3 of 1.9, which is approximately 1.1 log units higher than that of ethanesulfonyl chloride (XLogP ≈ 0.8) [1] [2]. This difference, approximately 12-fold in partition coefficient, is driven by the additional three sp³ carbons of the cyclopropyl ring, offering a balanced lipophilicity suitable for cell permeability while maintaining aqueous solubility. This positions the compound as a superior intermediate for designing brain-penetrant or moderately lipophilic sulfonamide drug candidates.

Lipophilicity Physicochemical Properties Medicinal Chemistry

Topological Polar Surface Area & Hydrogen Bonding Comparison

The topological polar surface area (TPSA) of 2-cyclopropylethane-1-sulfonyl chloride is 42.5 Ų, identical to ethanesulfonyl chloride (also 42.5 Ų) since the –SO₂Cl moiety dominates the polar surface calculation [1] [2]. However, the cyclopropyl compound adds 3 rotatable bonds vs. 1 for ethanesulfonyl chloride, indicating greater conformational flexibility of the ethylene linker while maintaining the same H-bond acceptor count (2) and donor count (0). This combination of equal TPSA, increased rotatable bonds, and higher lipophilicity offers a unique profile for exploring target binding pockets without polar surface penalty.

TPSA Drug-likeness Permeability

Supplier Network Breadth: Global Availability & Multi-Sourcing Advantage

Unlike niche cyclopropyl sulfonyl chlorides that are single-sourced, 2-cyclopropylethane-1-sulfonyl chloride is stocked by at least five independent global suppliers: Sigma-Aldrich (CDS023944, AldrichCPR), Enamine (EN300-116132, ≥95%), AKSci (6031DM, 95%), Biosynth (via CymitQuimica, 95%), and E−FORU Materials (up to 6N5 purity) [1] [2] [3]. In contrast, the direct analog 2-cyclohexylethane-1-sulfonyl chloride has no listed commercial availability from the Sigma-Aldrich or Enamine catalogs. The multi-vendor landscape ensures competitive pricing ($191/50 mg via Krackeler/Sigma-Aldrich), bulk availability, and supply chain resilience—critical factors for medicinal chemistry programs transitioning from hit-to-lead to preclinical development [4].

Supply Chain Procurement Vendor Comparison

Physical State Differentiation: Liquid vs. Solid Handling in Automated Synthesis

2-Cyclopropylethane-1-sulfonyl chloride is a liquid at ambient temperature [1], whereas the analog 2-cyclohexylethane-1-sulfonyl chloride is described as a solid (or crystalline material) . For high-throughput experimentation (HTE) and automated liquid-dispensing platforms, liquid reagents eliminate the need for dissolution, concentration verification, and particulate-related clogging, making the liquid physical state of the cyclopropyl analog operationally attractive in plate-based parallel synthesis. Ethanesulfonyl chloride is also a liquid, but lacks the cyclopropane ring for downstream SAR exploration (see Evidence Items 1 & 2).

Physical State Automated Synthesis Lab Handling

Optimal Application Scenarios for 2-Cyclopropylethane-1-sulfonyl chloride Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of Brain-Penetrant Sulfonamide Drug Candidates

With a balanced XLogP3 of 1.9 and TPSA of 42.5 Ų, 2-cyclopropylethane-1-sulfonyl chloride is well-suited for generating sulfonamide leads requiring moderate lipophilicity for CNS penetration (optimal CNS drug TPSA < 60–70 Ų, logD 1–3) [1]. The cyclopropyl group provides constrained sp³ character absent in ethanesulfonyl chloride, potentially improving metabolic stability while maintaining acceptable permeability. The –SO₂Cl warhead reacts efficiently with heterocyclic amines under standard sulfonylation conditions to generate diverse sulfonamide libraries .

Hit-to-Lead SAR Expansion: Cyclopropyl Scan of Alkyl Sulfonamide Series

When linear alkyl sulfonamide series show flat SAR or poor solubility, introduction of the β-cyclopropylethyl sulfonyl group via 2-cyclopropylethane-1-sulfonyl chloride enables exploration of a conformationally constrained, moderately lipophilic substituent. The two-carbon ethyl spacer between the cyclopropane ring and the sulfonamide nitrogen provides greater conformational flexibility than direct ring attachment (as in cyclopropanesulfonyl chloride), allowing the cyclopropyl group to sample multiple binding orientations [1].

Parallel Library Synthesis in HTE Platforms

The liquid physical state of 2-cyclopropylethane-1-sulfonyl chloride enables direct dispensing on automated liquid handlers without pre-weighing or dissolution steps [1]. Combined with multi-supplier commercial availability from Sigma-Aldrich, Enamine, AKSci, and Biosynth, this compound supports high-throughput sulfonamide library production with supply chain redundancy—critical for long-running medicinal chemistry programs transitioning from milligram-scale exploration to gram-scale lead optimization .

Agrochemical Intermediate: Cyclopropyl-Containing Sulfonamide Fungicides/Herbicides

Cyclopropyl sulfonyl chlorides are established intermediates in agrochemical patents, including Syngenta's pesticidal derivatives with sulfur and cyclopropyl substituents [1]. 2-Cyclopropylethane-1-sulfonyl chloride enables late-stage diversification of agrochemical leads through sulfonamide bond formation. The multi-supplier network and availability of ultra-high-purity grades (up to 99.9999% via E−FORU Materials) support the stringent impurity specifications required in agrochemical regulatory submissions .

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